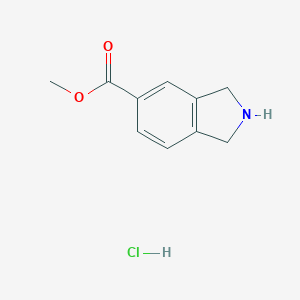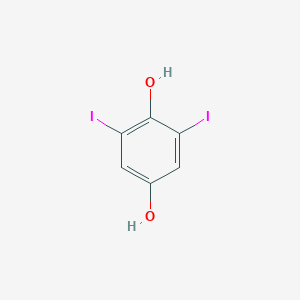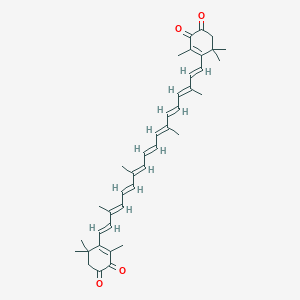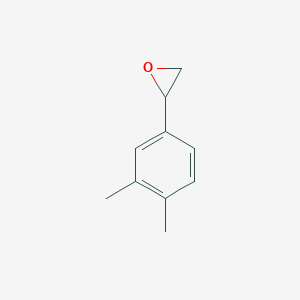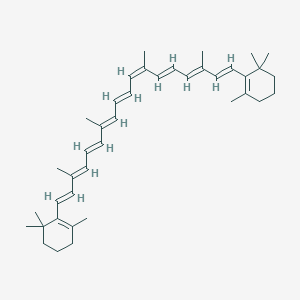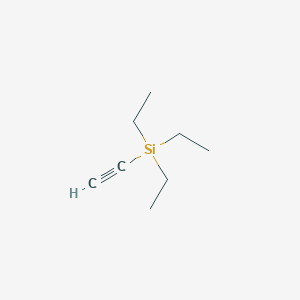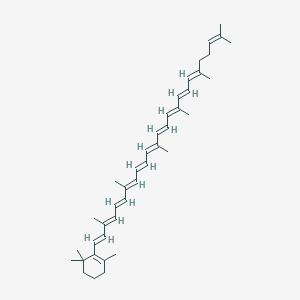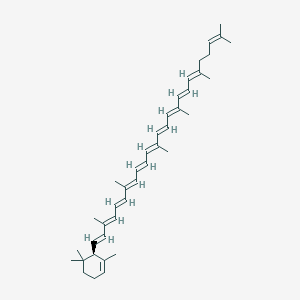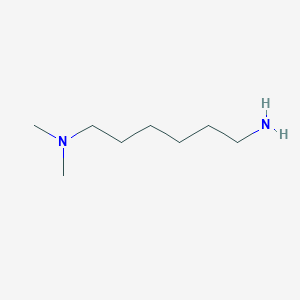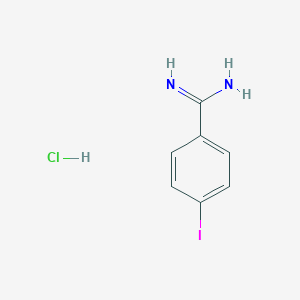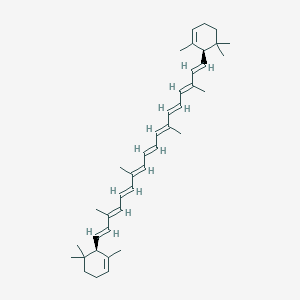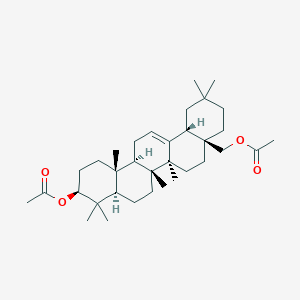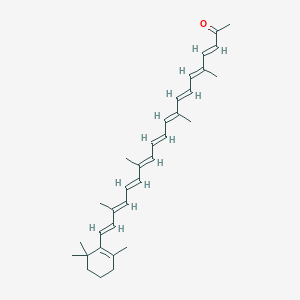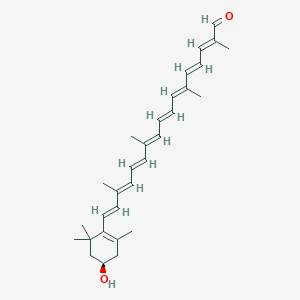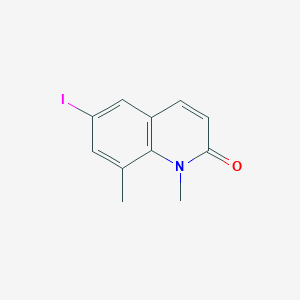
6-Iodo-1,8-dimethylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-1,8-dimethylquinolin-2(1H)-one is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest due to its potential use in various biological applications, including as a fluorescent probe for imaging and as a potential therapeutic agent. In
Scientific Research Applications
6-Iodo-1,8-dimethylquinolin-2(1H)-one has been used in various scientific research applications. One such application is as a fluorescent probe for imaging. The compound exhibits strong fluorescence properties, making it useful for imaging biological samples. Additionally, the compound has been investigated for its potential use as a therapeutic agent, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of 6-Iodo-1,8-dimethylquinolin-2(1H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-Iodo-1,8-dimethylquinolin-2(1H)-one has various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to induce apoptosis in cancer cells, as well as to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Iodo-1,8-dimethylquinolin-2(1H)-one in lab experiments is its strong fluorescence properties, which make it useful for imaging biological samples. Additionally, the compound has been shown to have potential therapeutic applications, particularly in the treatment of cancer. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are several potential future directions for research involving 6-Iodo-1,8-dimethylquinolin-2(1H)-one. One potential direction is to further investigate the compound's potential use as a therapeutic agent, particularly in the treatment of cancer. Additionally, further research could be done to better understand the compound's mechanism of action and its effects on various biological systems. Finally, the compound's fluorescence properties could be further explored for use in imaging and other biological applications.
Synthesis Methods
The synthesis of 6-Iodo-1,8-dimethylquinolin-2(1H)-one involves a multi-step process that can be achieved through various methods. One such method involves the reaction of 2,4-pentanedione with iodine and ammonium acetate, followed by the reaction with 2-amino-4,6-dimethylpyridine. This method has been reported to yield the desired compound with a high yield and purity.
properties
CAS RN |
135715-93-4 |
|---|---|
Product Name |
6-Iodo-1,8-dimethylquinolin-2(1H)-one |
Molecular Formula |
C11H10INO |
Molecular Weight |
299.11 g/mol |
IUPAC Name |
6-iodo-1,8-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10INO/c1-7-5-9(12)6-8-3-4-10(14)13(2)11(7)8/h3-6H,1-2H3 |
InChI Key |
OOXJZDYPXNQUSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1N(C(=O)C=C2)C)I |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C=C2)C)I |
synonyms |
2(1H)-Quinolinone,6-iodo-1,8-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



